Afamelanotide is derived from the natural peptide α-melanocyte-stimulating hormone, modified to enhance its stability and potency. The International Nonproprietary Name for afamelanotide is simply "afamelanotide," while its chemical classification falls under the category of genetic disorder agents. The compound has been assigned the Anatomical Therapeutic Chemical classification code D02BB02, indicating its use as an emollient and protective agent against phototoxicity .
The synthesis of afamelanotide acetate involves a solution-phase peptide synthesis method. This process utilizes commercially available amino acids and reagents to construct the peptide chain, followed by acetylation to form the acetate salt. The key steps in the synthesis include:
The final product is characterized by its enhanced stability and prolonged half-life compared to its natural counterpart, α-melanocyte-stimulating hormone .
Afamelanotide acetate has a complex molecular structure characterized by the following features:
The three-dimensional structure of afamelanotide allows it to effectively bind to melanocortin receptors, facilitating its biological activity.
Afamelanotide undergoes several chemical reactions during its metabolic processes:
Afamelanotide functions primarily as an agonist for the melanocortin-1 receptor (MC1-R). Upon binding to this receptor on melanocytes, it activates downstream signaling pathways that lead to increased eumelanin production. This mechanism involves:
Afamelanotide acetate exhibits several notable physical and chemical properties:
Afamelanotide acetate has significant therapeutic applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2